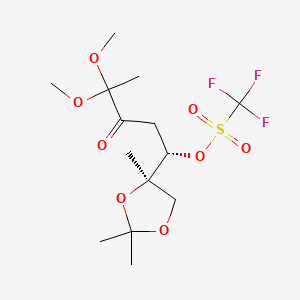
3-Amino-7-bromo-8-methylquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-7-bromo-8-methylquinoline dihydrochloride is a chemical compound with the molecular formula C10H10BrN2 · 2HCl It is a derivative of quinoline, which is a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromo-8-methylquinoline dihydrochloride typically involves the bromination of 8-methylquinoline followed by amination The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-bromo-8-methylquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 3-amino-8-methylquinoline.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 3-Amino-8-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-7-bromo-8-methylquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-7-bromo-8-methylquinoline dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-7-methylquinoline dihydrochloride
- 4-Amino-7-bromo-2-methylquinoline
- 3-Amino-7-fluoroquinoline dihydrochloride
Uniqueness
3-Amino-7-bromo-8-methylquinoline dihydrochloride is unique due to the presence of both an amino group and a bromo group on the quinoline ring, which allows for diverse chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C10H11BrCl2N2 |
|---|---|
Molecular Weight |
310.01 g/mol |
IUPAC Name |
7-bromo-8-methylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
InChI Key |
BLUJJKLJYDTFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)N)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)





